molecular formula C12H18O3 B15257385 Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate

Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate

Cat. No.: B15257385
M. Wt: 210.27 g/mol
InChI Key: KTXYGKLMWIKARY-UHFFFAOYSA-N
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Description

Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate is a complex organic compound with the molecular formula C12H18O3. This compound is characterized by its unique bicyclic structure, which includes a norbornane framework fused with an oxirane ring. The presence of these structural features imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate typically involves multiple steps. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This is followed by epoxidation to introduce the oxirane ring. The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and controlled temperature conditions for the epoxidation and esterification steps. Catalysts such as Lewis acids may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester group.

    Substitution: Nucleophiles like hydroxide ions (OH-) can open the oxirane ring.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in stereoselective reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate involves its interaction with molecular targets through its reactive oxirane ring and ester group. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Oxirane derivatives: Compounds with oxirane rings but different substituents.

Uniqueness

Methyl 3-{bicyclo[221]heptan-2-yl}-3-methyloxirane-2-carboxylate is unique due to its combination of a bicyclic norbornane structure with an oxirane ring and a methyl ester group

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 3-(2-bicyclo[2.2.1]heptanyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C12H18O3/c1-12(10(15-12)11(13)14-2)9-6-7-3-4-8(9)5-7/h7-10H,3-6H2,1-2H3

InChI Key

KTXYGKLMWIKARY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2CC3CCC2C3

Origin of Product

United States

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